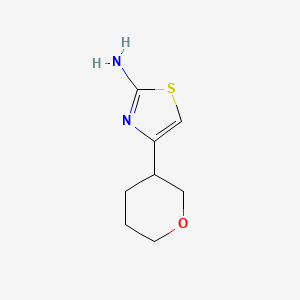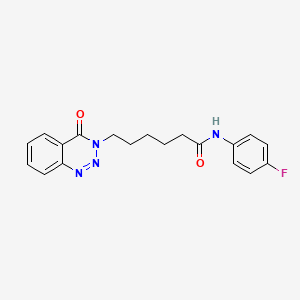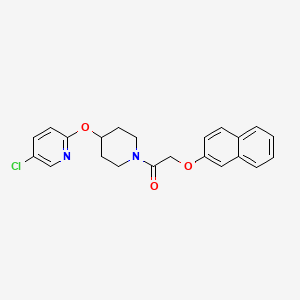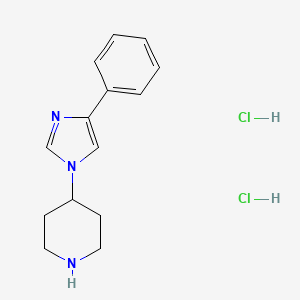
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, a sulfonamide group, and a tetrahydronaphthalene group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom. Tetrahydronaphthalene, also known as tetralin, is a polycyclic aromatic hydrocarbon derived from naphthalene by hydrogenation .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The structure would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy .Chemical Reactions Analysis
Thiophene rings can undergo various types of reactions including electrophilic substitution, nucleophilic substitution, and radical substitution . The sulfonamide group can participate in reactions like hydrolysis, and the tetrahydronaphthalene group can undergo oxidation and reduction reactions.Aplicaciones Científicas De Investigación
Potent Antagonists Development
A study highlighted the synthesis and characterization of derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, revealing remarkably potent new analogues. These derivatives, due to their potency and long-lasting inhibition of TP receptor signaling, may serve as promising leads for developing antithromboxane therapies, indicating their potential in cardiovascular disease research (Wang et al., 2014).
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives from indanes and tetralines has shown significant inhibitory effects against human carbonic anhydrase isozymes, particularly hCA I and hCA II. This suggests their application in designing inhibitors for conditions where carbonic anhydrase activity plays a crucial role, such as glaucoma and other eye disorders, as well as potential applications in diuretics and anticonvulsants (Akbaba et al., 2014).
Anticancer Research
The synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. Compounds induced apoptosis and arrested the cell cycle at the G1 phase, indicating their potential as anticancer agents. Their low toxicity in normal human kidney cells further highlights their therapeutic potential (Ravichandiran et al., 2019).
Ocular Hypotensive Agents
Derivatives of benzo[b]thiophene-2-sulfonamide were explored for their potential as topically active inhibitors of ocular carbonic anhydrase, a promising approach for glaucoma treatment. Among these compounds, specific derivatives showed potent ocular hypotensive effects, making them suitable candidates for clinical evaluation in glaucoma therapy (Graham et al., 1989).
Herbicidal Activity
The synthesis of optically active sulfonamide compounds with a 2-arylsubstituted oxiranylmethyl structure demonstrated herbicidal activity, with the (S)-isomers being identified as the active forms. This research opens new avenues for the development of selective herbicides, showcasing the versatility of sulfonamide derivatives in agricultural applications (Hosokawa et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-17(19,16-7-4-10-22-16)12-18-23(20,21)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,18-19H,2-3,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDXHKDMYJYMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B2751504.png)
![N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751505.png)



![N-(2,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2751511.png)
![N-(2,5-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2751514.png)

![N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751516.png)


![3-Methyl-6-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2751523.png)
